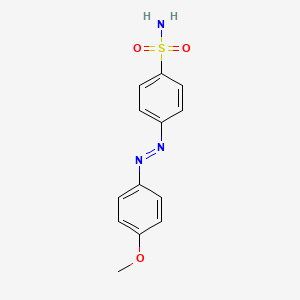

4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O3S |

|---|---|

Molecular Weight |

291.33 g/mol |

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C13H13N3O3S/c1-19-12-6-2-10(3-7-12)15-16-11-4-8-13(9-5-11)20(14,17)18/h2-9H,1H3,(H2,14,17,18) |

InChI Key |

IPDZIIYOQAEWIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Aminobenzenesulfonamide

Reagents :

-

4-Aminobenzenesulfonamide (1 equiv)

-

Hydrochloric acid (HCl, 2–3 equiv)

-

Sodium nitrite (, 1.1 equiv)

Procedure :

-

Dissolve 4-aminobenzenesulfonamide in ice-cold 2N HCl (0–5°C).

-

Add solution dropwise with stirring, maintaining pH < 2 to prevent decomposition.

-

Test for excess using starch-iodide paper; a blue color indicates completion.

Key Considerations :

Coupling with 4-Methoxyphenol

Reagents :

-

Diazonium salt (from Step 2.1)

-

4-Methoxyphenol (1 equiv)

-

Sodium hydroxide (, 1–2 equiv)

Procedure :

-

Slowly add the diazonium salt solution to the phenolic mixture with vigorous stirring.

-

Filter the crude product, wash with cold water, and recrystallize from ethanol.

Reaction Mechanism :

The diazonium cation () attacks the para position of 4-methoxyphenol, facilitated by the electron-donating methoxy group. The intermediate loses a proton to form the stable azo compound.

Optimization of Reaction Conditions

Temperature and pH Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Diazotization Temp | 0–5°C | Prevents decomposition |

| Coupling pH | 9–10 (basic) | Enhances phenol nucleophilicity |

| Coupling Temp | 0–10°C | Minimizes side reactions |

Deviations from these ranges reduce yields by 20–40% due to competing hydrolysis or undesired ortho coupling.

Solvent and Stoichiometry

-

Solvent : Aqueous ethanol (1:1 v/v) balances solubility and product precipitation.

-

Molar Ratio : A 10% excess of 4-methoxyphenol ensures complete consumption of the diazonium salt.

Characterization and Analytical Data

Spectroscopic Analysis

IR Spectroscopy (KBr, cm⁻¹) :

¹H NMR (400 MHz, DMSO-, δ ppm) :

Mass Spectrometry :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Azo Coupling | 70–85 | 95–98 | Scalability |

| Microwave-Assisted | 85–90 | 98–99 | Reduced reaction time (30 min) |

| Solid-State | 60–65 | 90–92 | Solvent-free |

Microwave irradiation enhances reaction kinetics via rapid heating, while solid-state methods align with green chemistry principles.

Challenges and Troubleshooting

-

Low Yields : Often due to:

-

Impurities :

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)diazenyl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The azo group (-N=N-) can be reduced to form the corresponding hydrazo compound.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Reduction: The major product is the corresponding hydrazo compound.

Oxidation: The major products are sulfonic acids or other oxidized derivatives.

Substitution: The major products are substituted derivatives of the original compound, such as nitro or bromo derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a diazenyl group (-N=N-) linked to a benzenesulfonamide moiety, with a 4-methoxyphenyl substituent enhancing its chemical properties. The synthesis typically involves the reaction of 4-methoxyaniline with benzenesulfonamide, resulting in the formation of the azo compound. The general reaction can be summarized as follows:

This compound's structural characteristics contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that azobenzenesulfonamides, including 4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide, exhibit significant antimicrobial properties. For instance, compounds derived from this class have been evaluated against Helicobacter pylori, demonstrating promising inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL . The mechanism of action is believed to involve the inhibition of carbonic anhydrases, which play a crucial role in bacterial growth and survival.

Cancer Therapeutics

The compound has also been investigated for its anticancer potential. Studies indicate that derivatives of benzenesulfonamides can inhibit specific carbonic anhydrase isoforms (such as CA IX), which are overexpressed in various cancers . In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines like MDA-MB-231, suggesting their potential as anticancer agents. The most active derivatives exhibited IC50 values in the nanomolar range, indicating strong efficacy against tumor cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in disease pathways. These studies reveal favorable binding affinities with carbonic anhydrases and bromodomains like BRD4, highlighting its relevance in targeting epigenetic regulators in cancer . The structural modifications of the compound have been systematically explored to enhance selectivity and potency against specific targets.

Interaction with Metal Ions

Research has also explored the coordination of this compound with transition metals, which can lead to the formation of complexes that may exhibit enhanced biological activities. Such interactions could potentially improve the pharmacological profiles of the azobenzenesulfonamides by altering their solubility and stability .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s diazenyl group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Enzyme Inhibition

- COX-2 Selectivity: Compound 14 (4-(5-(4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide) demonstrates high COX-2 affinity (IC50 = 5 nM) compared to COX-1 (IC50 > 3.3 µM) . The 4-methoxyphenyl group likely enhances hydrophobic interactions within the COX-2 active site.

- Carbonic Anhydrase Targeting: Azobenzenesulfonamide derivatives (e.g., Compound 4a ) inhibit Helicobacter pylori carbonic anhydrases, with substituent positioning (e.g., 2-hydroxy vs. 4-methoxy) modulating potency .

Antimicrobial and Antiviral Activity

- Antiviral Activity: Compound 160 , containing a pyrimidinyl-thioxo group, shows notable activity against S. aureus and E. coli, attributed to the sulfamerazine-like fragment.

- Antimicrobial Screening: Thiazole-containing analogs (e.g., Compound 6c ) exhibit broad-spectrum activity, likely due to the thiazolyl moiety disrupting bacterial cell membranes.

Biological Activity

4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide, a compound featuring a diazo group linked to a sulfonamide, has garnered attention for its diverse biological activities. This article reviews its antimicrobial properties, potential as an anti-cancer agent, and its role in inhibiting specific enzymes, particularly carbonic anhydrases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Specifically, it has been tested against various bacterial strains, including Helicobacter pylori, which is associated with chronic gastritis and peptic ulcers. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL against H. pylori and was effective in reducing bacterial load in vivo models, indicating its potential as a therapeutic agent against this pathogen .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies show that it affects cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival. For instance, one study reported that derivatives of diazobenzenesulfonamides exhibited IC50 values in the low micromolar range against these cell lines, suggesting a promising avenue for further drug development .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), which are critical enzymes involved in various physiological processes, including acid-base balance and respiration. The compound's inhibitory action was characterized by low nanomolar IC50 values, indicating strong binding affinity to these enzymes. This property positions it as a potential lead compound for developing treatments for conditions like glaucoma and epilepsy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the benzene ring and their influence on biological activity. Modifications in the sulfonamide moiety and the diazo group can enhance or diminish activity against specific targets. For example, alterations in the methoxy group’s position have been shown to affect both antimicrobial and anticancer efficacy .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various azobenzenesulfonamides revealed that this compound exhibited superior activity against H. pylori, with a notable safety profile in animal models .

- Cancer Cell Lines : In research focused on breast cancer treatment, compounds related to this compound were tested against MCF-7 cells, showing significant cytotoxic effects with IC50 values below 10 µM, indicating potential for further development into anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for 4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide?

Methodological Answer : The compound can be synthesized via diazo coupling, involving:

- Diazotization : Treat 4-methoxyaniline with NaNO₂ under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt.

- Coupling : React the diazonium salt with benzenesulfonamide derivatives in alkaline media (e.g., NaOH/EtOH).

- Purification : Recrystallize the product using ethanol/water systems for optimal purity .

Table 1: Representative Reaction Conditions

| Precursor | Coupling Agent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyaniline | NaNO₂/HCl | H₂O/EtOH | 0–5°C | 2–4 hours | 68–72 |

Q. Which spectroscopic methods are optimal for characterizing this compound and its metal complexes?

Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the azo group (λmax ~400–500 nm) and monitors metal-ligand charge transfer in complexes .

- Elemental Analysis : Validates stoichiometry (e.g., [MR]X₂ for Co(II)/Ni(II)/Cu(II) complexes) .

- Molar Conductivity : Distinguishes electrolyte behavior (e.g., octahedral complexes with Λₘ = 120–160 S cm² mol⁻¹) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition patterns (e.g., sulfonamide degradation above 200°C) .

- pH-Dependent UV-Vis Studies : Monitor absorbance shifts to identify protonation/deprotonation effects on the azo group .

Advanced Research Questions

Q. How can contradictions in metal complex stoichiometry derived from elemental analysis vs. spectroscopic data be resolved?

Methodological Answer :

- Cross-Validation : Compare elemental analysis (C/H/N/S content) with UV-Vis-derived ligand-field parameters (e.g., 10Dq values for octahedral geometry) .

- Magnetic Susceptibility : Confirm metal oxidation states (e.g., μeff ~1.7–2.2 BM for high-spin Co(II)) to reconcile stoichiometric discrepancies .

Q. What computational strategies are effective for QSAR modeling of sulfonamide derivatives?

Methodological Answer :

- Descriptor Selection : Use substituent electronic parameters (σ, Hammett constants) and steric effects (e.g., Tolman cone angles) from derivatives like 4-(3-methoxybenzenesulfonyl)phenylamine .

- Regression Analysis : Apply MLR (Multiple Linear Regression) to correlate bioactivity (e.g., IC₅₀) with descriptors .

Q. How can reaction yields be optimized in synthesizing heterocyclic derivatives of this sulfonamide?

Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in cyclization reactions .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate azide-alkyne cycloadditions for oxazepine derivatives .

Table 2: Heterocyclic Synthesis Optimization

| Substrate | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Schiff base + NaN₃ | None | DMF | Reflux | 65 |

Q. What crystallographic techniques are critical for resolving structural ambiguities in sulfonamide derivatives?

Methodological Answer :

- Single-Crystal X-Ray Diffraction : Determine bond lengths (e.g., S–N ≈1.63 Å) and dihedral angles between aromatic rings .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) influencing packing .

Q. How to design enzyme inhibition assays targeting serine proteases using this compound?

Methodological Answer :

- Kinetic Assays : Measure Ki values via fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) under varying inhibitor concentrations .

- Docking Simulations : Use AutoDock Vina to predict binding poses in the protease active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.